molecular formula C12H12O3 B15069026 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one

6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one

Cat. No.: B15069026
M. Wt: 204.22 g/mol
InChI Key: FIZIDOVEWJYMKV-UHFFFAOYSA-N
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Description

6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one is an organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzopyrone structure. This specific compound features an ethyl group at the 6th position and a hydroxymethyl group at the 3rd position on the chromenone core. Chromenones are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-ethyl-2-hydroxybenzaldehyde with malonic acid in the presence of a base can yield the desired chromenone compound. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to the corresponding dihydrochromenone using reducing agents like sodium borohydride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 6-ethyl-3-(carboxymethyl)-4H-chromen-4-one.

    Reduction: 6-ethyl-3-(hydroxymethyl)-dihydro-4H-chromen-4-one.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one: The parent compound without the ethyl and hydroxymethyl substitutions.

    6-methyl-3-(hydroxymethyl)-4H-chromen-4-one: A similar compound with a methyl group instead of an ethyl group.

    6-ethyl-4H-chromen-4-one: A compound lacking the hydroxymethyl group.

Uniqueness

6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives. The presence of both the ethyl and hydroxymethyl groups can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

6-ethyl-3-(hydroxymethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIDOVEWJYMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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